4-Methoxy-pyrrolidine-3-carboxylic acid
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Overview
Description
4-Methoxy-pyrrolidine-3-carboxylic acid is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. Pyrrolidine and its derivatives are widely used in medicinal chemistry due to their versatile biological activities and ability to act as scaffolds for drug development . The methoxy group at the 4-position and the carboxylic acid group at the 3-position of the pyrrolidine ring confer unique chemical properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-pyrrolidine-3-carboxylic acid can be achieved through various methods. One common approach involves the construction of the pyrrolidine ring from cyclic or acyclic precursors, followed by functionalization to introduce the methoxy and carboxylic acid groups . For instance, 1,3-dipolar cycloadditions can be used to yield pyrrolidine derivatives . Another method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form different derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various nucleophiles can be used to substitute the methoxy group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
4-Methoxy-pyrrolidine-3-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enantioselective proteins, which can lead to different biological profiles depending on the stereochemistry of the molecule . The methoxy and carboxylic acid groups play crucial roles in these interactions.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A five-membered lactam with diverse biological activities.
Pyrrolidine-2,5-diones: Known for their medicinal properties.
Prolinol: A derivative of pyrrolidine with significant biological activity.
Uniqueness
4-Methoxy-pyrrolidine-3-carboxylic acid is unique due to the presence of both the methoxy and carboxylic acid groups, which confer distinct chemical and biological properties. These functional groups enhance its ability to interact with biological targets and make it a valuable compound in medicinal chemistry.
Properties
CAS No. |
885953-25-3 |
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Molecular Formula |
C6H11NO3 |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-methoxypyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-10-5-3-7-2-4(5)6(8)9/h4-5,7H,2-3H2,1H3,(H,8,9) |
InChI Key |
HDAFFMKSFNKQOR-UHFFFAOYSA-N |
Canonical SMILES |
COC1CNCC1C(=O)O |
Origin of Product |
United States |
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